molecular formula C12H10N4OS B1384546 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1204298-46-3

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384546
CAS No.: 1204298-46-3
M. Wt: 258.3 g/mol
InChI Key: ZSUNRRTZKNVOAM-UHFFFAOYSA-N
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Description

1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its benzyl group and mercapto (thiol) group attached to the pyrazolo[3,4-d]pyrimidin-4-one core structure

Biochemical Analysis

Biochemical Properties

1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell growth. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has shown interactions with other biomolecules, such as cyclin A2, which forms a complex with CDK2 to regulate its activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspases, which are enzymes that play a crucial role in the execution of apoptosis . Furthermore, this compound affects cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), which is essential for cell cycle progression . Additionally, the compound induces changes in gene expression by modulating the activity of transcription factors, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have shown that prolonged exposure can lead to the development of resistance in some cancer cell lines . This resistance is often associated with mutations in the CDK2 gene or the upregulation of compensatory signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted through the kidneys . The compound also affects metabolic flux by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution . Additionally, binding proteins in the blood, such as albumin, play a role in its transport and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound contains targeting signals that direct it to these compartments, where it exerts its inhibitory effects on CDK2 and other biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:

  • Condensation Reaction: The starting materials, such as benzylamine and a suitable pyrazolopyrimidinone derivative, undergo a condensation reaction in the presence of a dehydrating agent.

  • Thiolation: The resulting intermediate is then subjected to thiolation using a thiolating agent like thiourea or hydrogen sulfide to introduce the mercapto group.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or batch reactors are used to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can be reduced to remove the benzyl group, resulting in a simpler pyrazolopyrimidinone derivative.

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or iodine are used, often in the presence of a base.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like halides or amines are used, typically in the presence of a strong base or catalyst.

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonic acids, and sulfoxides.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is compared with other similar compounds, such as:

  • 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Lacks the benzyl and mercapto groups, resulting in different chemical properties and biological activities.

  • 6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of the benzyl and mercapto groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c17-11-9-6-13-16(10(9)14-12(18)15-11)7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUNRRTZKNVOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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